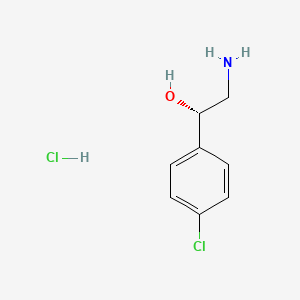

(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride” is a chemical compound with the CAS Number: 1147883-41-7 . It has a molecular weight of 208.09 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a compound with a similar structure, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .

Molecular Structure Analysis

The InChI code for the compound is 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 208.09 . The compound is stored in a dry room at normal temperature .

科学的研究の応用

Chlorophenols and Environmental Implications

Chlorophenols, such as 4-chlorophenol, are recognized for their environmental impact, especially in aquatic environments. They exhibit moderate toxicity to both mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. These compounds, depending on environmental conditions, show varying degrees of persistence and low bioaccumulation potential. Notably, their strong organoleptic impact is significant, highlighting the importance of understanding and managing their environmental presence (Krijgsheld & Gen, 1986).

Solubility and Interactions in Solvent Mixtures

The solubility and interactions of α-amino acids, including those structurally related to (1S)-2-amino-1-(4-chlorophenyl)ethanol, in various solvents like water, ethanol, and ethanol-water mixtures are pivotal for crystallization processes. These processes are essential for the separation and purification of amino acids and their derivatives, which could have implications for their use in pharmaceuticals and other applications. The study of solubility in mixed solvent systems reveals insights into the physicochemical properties of such compounds (Bowden, Sanders, & Bruins, 2018).

Degradation and Environmental Remediation

Research on the degradation of chlorophenols, such as those structurally related to (1S)-2-amino-1-(4-chlorophenyl)ethanol, using zero valent iron and bimetal systems, highlights innovative approaches to environmental remediation. These systems effectively dechlorinate chlorophenols, mitigating their toxicity and reducing environmental hazards. This area of research is crucial for developing sustainable methods to address pollution from chlorinated compounds (Gunawardana, Singhal, & Swedlund, 2011).

Bio-ethanol Reforming for Hydrogen Production

The reforming of bio-ethanol, potentially produced from (1S)-2-amino-1-(4-chlorophenyl)ethanol, offers a promising avenue for hydrogen production, a clean energy carrier. This process, catalyzed by metals such as Rh and Ni, underscores the role of catalysts and their supports in enhancing hydrogen yield and the long-term stability of the reforming process. Such research contributes to the advancement of renewable energy technologies and the transition towards sustainable energy systems (Ni, Leung, & Leung, 2007).

Safety and Hazards

特性

IUPAC Name |

(1S)-2-amino-1-(4-chlorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQBTSMAZWEOT-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)

![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)

![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)

![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)

![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)

![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)